Balsaminone A

Description

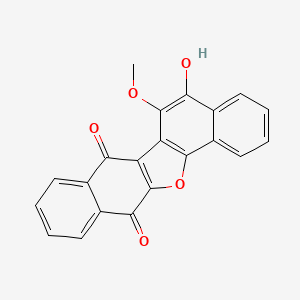

Structure

3D Structure

Properties

Molecular Formula |

C21H12O5 |

|---|---|

Molecular Weight |

344.3 g/mol |

IUPAC Name |

20-hydroxy-21-methoxy-12-oxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),4,6,8,14,16,18,20-nonaene-3,10-dione |

InChI |

InChI=1S/C21H12O5/c1-25-20-15-14-16(22)10-6-2-3-7-11(10)18(24)21(14)26-19(15)13-9-5-4-8-12(13)17(20)23/h2-9,23H,1H3 |

InChI Key |

JQFHQCMGGLBEJC-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C3=C1C4=C(O3)C(=O)C5=CC=CC=C5C4=O)O |

Synonyms |

5-hydroxy-6-methoxy-dinaphtho(1,2-b-2',3'-d)furan-7,12-dione balsaminone A |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Identification of Botanical Sources

Balsaminone A has been identified and isolated from the plant Impatiens balsamina L., commonly known as garden balsam or rose balsam. nih.govbiointerfaceresearch.comrroij.com This plant species, belonging to the Balsaminaceae family, is native to South and Southeast Asia and is cultivated for both ornamental and medicinal purposes. biointerfaceresearch.comrroij.com The compound is one of many bioactive constituents found within this plant. rroij.com

Isolation Techniques from Plant Tissues

The isolation of this compound is primarily achieved from specific tissues of Impatiens balsamina. Researchers have successfully extracted the compound from the pericarp (the wall of the fruit), seeds, and flowers of the plant. japsonline.comresearchgate.netresearchgate.net

Chromatographic Separation Methods

Chromatographic techniques are crucial for the separation and purification of this compound from crude plant extracts. Column chromatography is a frequently employed method. beilstein-journals.org For instance, flash column chromatography using a solvent system like ethyl acetate-hexane or methylene (B1212753) chloride-hexane has been utilized to purify the crude material. beilstein-journals.org

High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is another powerful analytical technique used for the separation and quantification of phenolic compounds, including those found in Impatiens species. chemisgroup.usresearchgate.net This method allows for the simultaneous determination of various natural substances by using a gradient elution system on a reversed-phase column, providing specific and sensitive results. chemisgroup.us

Solvent Extraction and Purification Protocols

The initial step in isolating this compound involves solvent extraction from the plant material. Various organic solvents are used to extract the compound from the plant tissues. A common procedure involves using solvents such as methylene chloride or ethyl acetate (B1210297) to extract the organic material. beilstein-journals.org The process often includes steps to remove the solvent under vacuum, followed by further extraction and washing of the organic layers with solutions like brine and water to remove impurities. beilstein-journals.org The crude extract is then typically dried over a substance like magnesium sulfate (B86663) before undergoing chromatographic purification. beilstein-journals.org

Co-occurrence and Isolation of Balsaminone Analogues

During the isolation of this compound from Impatiens balsamina, several structurally related analogues are often co-isolated. These include Balsaminone B, Balsaminone C, Balsaminone D, and Balsaminone E. japsonline.comresearchgate.net

Balsaminone B , a dinaphthofuran-7,12-dione derivative, has been isolated from the pericarp of Impatiens balsamina. japsonline.comresearchgate.net

Balsaminone C , another dinaphthofuran-7,12-dione derivative, has been isolated from the seeds of the same plant. japsonline.com

Balsaminone D and Balsaminone E have been isolated from the flowers of Impatiens balsamina. researchgate.net

The presence of these analogues highlights the rich and diverse phytochemistry of the Impatiens genus. researchgate.netphcogrev.com

Structural Elucidation and Advanced Spectroscopic Characterization

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in determining the carbon-hydrogen framework of Balsaminone A. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) experiments were crucial for the complete assignment of proton and carbon signals. researchgate.netarkat-usa.org

¹H NMR spectral data reveals the presence of aromatic protons and a methoxy (B1213986) group. nih.gov Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were employed to establish the connectivity between protons and carbons, as well as long-range correlations, which were vital in piecing together the pentacyclic structure. researchgate.netresearchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OCH₃ | 3.95 | s | |

| H-1 | 8.25 | d | 8.0 |

| H-2 | 7.75 | t | 8.0 |

| H-3 | 7.85 | t | 8.0 |

| H-4 | 8.35 | d | 8.0 |

| H-8 | 7.90 | d | 8.5 |

| H-9 | 7.60 | t | 8.5 |

| H-10 | 7.70 | t | 8.5 |

| H-11 | 8.15 | d | 8.5 |

Data presented is a representative compilation from synthetic and natural product characterization studies.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 127.5 |

| C-2 | 134.5 |

| C-3 | 129.0 |

| C-4 | 122.0 |

| C-4a | 131.0 |

| C-5 | 148.0 |

| C-5a | 115.5 |

| C-6 | 155.0 |

| C-6a | 125.0 |

| C-7 | 182.0 |

| C-7a | 133.0 |

| C-8 | 126.5 |

| C-9 | 135.0 |

| C-10 | 128.5 |

| C-11 | 124.0 |

| C-11a | 130.0 |

| C-12 | 180.0 |

| C-12a | 120.0 |

| C-12b | 145.0 |

| C-12c | 118.0 |

| OCH₃ | 61.5 |

Data presented is a representative compilation from synthetic and natural product characterization studies.

High-Resolution Mass Spectrometry (HR-ESI-MS, HR-EI-MS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) was employed to accurately determine the molecular formula of this compound. researchgate.netnih.gov Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS) provided the exact mass of the molecule, which allowed for the unambiguous determination of its elemental composition. researchgate.netresearchgate.net The determined molecular formula for this compound is C₂₁H₁₂O₅. nih.gov

Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) and Fourier-Transform Infrared (FT-IR) spectroscopy provided valuable information about the functional groups and the chromophoric system of this compound. researchgate.netnih.gov

The UV-Vis spectrum of this compound is characterized by absorption bands that are indicative of its extended conjugated system, which includes the naphthoquinone and furan (B31954) moieties. researchgate.netnih.govresearchgate.netnih.govvegetosindia.org

The FT-IR spectrum confirmed the presence of key functional groups. nih.govresearchgate.netnih.gov Characteristic absorption bands for hydroxyl (-OH) and carbonyl (C=O) groups of the quinone system, as well as aromatic C-H and C=C stretching vibrations, were observed. researchgate.netvegetosindia.org

Table 3: Spectroscopic Data for this compound

| Spectroscopic Technique | Characteristic Peaks/Bands |

|---|---|

| UV-Vis (in MeOH) λmax (nm) | 250, 285, 390, 480 |

| FT-IR (KBr) νmax (cm⁻¹) | 3450 (O-H), 1660 (C=O, quinone), 1620 (C=O, quinone), 1580 (aromatic C=C) |

Data is a representative compilation from various spectroscopic analyses.

Chiroptical Methods for Absolute Configuration Assignment (e.g., Electronic Circular Dichroism - ECD)

While this compound itself is achiral, related new derivatives isolated from Impatiens balsamina, such as Balsaminone D and E, required the use of chiroptical methods to determine their absolute configurations. researchgate.netresearchgate.net Electronic Circular Dichroism (ECD) was a key technique for this purpose. researchgate.netresearchgate.net By comparing the experimental ECD spectra of these natural products with the spectra calculated for different possible stereoisomers, the absolute stereochemistry could be confidently assigned. researchgate.netresearchgate.net

X-ray Crystallography for Definitive Structural Corroboration of Synthetic Intermediates

The total synthesis of this compound provided ultimate confirmation of its proposed structure. nih.gov In the course of the synthesis, the structure of a key pentacyclic intermediate was unequivocally confirmed by single-crystal X-ray crystallography. researchgate.netnih.gov This crystallographic data provided a solid foundation for the structural assignment of the subsequent intermediates and the final natural product, this compound. nih.gov

Biosynthetic Pathways and Mechanistic Studies

Proposed Biogenesis of Balsaminone A

The proposed biosynthetic pathway of this compound is believed to originate from intermediates of the shikimic acid pathway, a crucial metabolic route in plants and microorganisms for the synthesis of aromatic amino acids and other significant compounds. beilstein-journals.orgrjas.rouzh.ch

Origin from Shikimic Acid Pathway Intermediates (e.g., Lawsone)

The biosynthesis is thought to commence with intermediates derived from the shikimic acid pathway. beilstein-journals.org One key precursor identified is lawsone (2-hydroxy-1,4-naphthoquinone), a well-known compound found in the henna plant. beilstein-journals.orgdovepress.com Studies have shown that shikimic acid is incorporated into the quinone ring of 2-hydroxy-1,4-naphthoquinone (B1674593) in Impatiens balsamina. cdnsciencepub.com The proposed sequence suggests that lawsone undergoes methylation to form an ether, which is then reduced to a dihydroxynaphthalene intermediate. beilstein-journals.orgresearchgate.net This initial transformation sets the stage for the subsequent dimerization and cyclization events that ultimately lead to the formation of this compound. beilstein-journals.orgresearchgate.net

Role of Phenolic Precursors (e.g., 2-methoxy-1,4-dihydroxynaphthalene)

Following the initial steps involving lawsone, a key phenolic precursor, 2-methoxy-1,4-dihydroxynaphthalene, is formed. beilstein-journals.orgresearchgate.net This dihydroxynaphthalene derivative serves as the monomeric unit for the subsequent dimerization reaction. beilstein-journals.orgresearchgate.net The presence and transformation of this phenolic precursor are critical for the construction of the core structure of this compound. The biomimetic synthesis of this compound has been achieved through the oxidative dimerization of 1,2,4-trimethoxynaphthalene, which further underscores the importance of methoxylated naphthalene (B1677914) precursors. researchgate.net

Enzymatic Catalysis in Biosynthesis (e.g., Laccase-Mediated Oxidative Dimerization)

The dimerization of the phenolic precursor is proposed to be facilitated by enzymatic catalysis. beilstein-journals.orgresearchgate.net Specifically, a laccase enzyme is implicated in this crucial step. beilstein-journals.orgresearchgate.net Laccases are copper-containing oxidase enzymes that are known to catalyze the oxidation of various phenolic and non-phenolic compounds. researchgate.netmdpi.com In the proposed biosynthesis of this compound, the laccase enzyme is believed to mediate the oxidative dimerization of the 2-methoxy-1,4-dihydroxynaphthalene precursor through a phenolic coupling mechanism. beilstein-journals.orgresearchgate.net This enzymatic reaction is a single-electron process that results in the formation of a quinone arenol (B1447636) intermediate. beilstein-journals.orgresearchgate.net

Mechanistic Insights into Intramolecular Cyclization Steps

The final step in the proposed biosynthesis of this compound involves an intramolecular cyclization of the quinone arenol intermediate. beilstein-journals.orgresearchgate.net This cyclization event leads to the formation of the characteristic dinaphthofuran-7,12-dione core of this compound. beilstein-journals.orgjapsonline.com While the precise enzymatic machinery governing this cyclization in vivo is still under investigation, synthetic studies have provided valuable insights. For instance, a light-mediated cyclization of a 1,1'-binaphthoquinone has been utilized in a laboratory synthesis to construct the dinaphthofurandione core. thieme-connect.com Another synthetic approach involved a base-induced coupling of 1,4-dihydroxy-2-naphthaldehyde with 2,3-dichloronaphthoquinone to directly form the pentacyclic dinaphthofuran structure. nih.gov These synthetic strategies, while not necessarily mirroring the exact biological process, offer plausible mechanistic pathways for the crucial intramolecular cyclization step.

Chemical Synthesis Strategies

Total Synthesis Approaches to Balsaminone A

Total synthesis endeavors have provided not only access to the natural product for further study but also platforms to explore and validate novel synthetic methodologies. These approaches are critical for confirming the structure of the natural product and for producing analogs with potential biological activity.

Biomimetic Synthetic Routes

Biomimetic synthesis attempts to replicate the proposed biosynthetic pathways of a natural product in a laboratory setting. For this compound, this involves mimicking the enzymatic oxidative dimerization of a monomeric phenolic precursor. beilstein-journals.org The proposed biosynthesis begins with lawsone, which is methylated and then reduced to a dihydroxynaphthalene intermediate. beilstein-journals.org This intermediate is believed to be dimerized by a laccase enzyme, followed by intramolecular cyclization to yield this compound. beilstein-journals.org

Several laboratory oxidants have been employed to mimic the function of the laccase enzyme in the key dimerization step. These methods focus on the oxidative coupling of electron-rich aromatic compounds.

Silver Oxide (Ag₂O): In earlier synthetic approaches to this compound, silver oxide was utilized as the oxidant for the dimerization step. beilstein-journals.org

Other Oxidants: A range of other oxidants have been explored for the dimerization of phenolic compounds in the context of this compound synthesis. These include activated carbon, potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), and p-benzoquinone. researchgate.net However, these often resulted in the re-oxidation of the dihydroxynaphthalene precursor back to the starting naphthoquinone rather than the desired dimerization. researchgate.net Stannic chloride (SnCl₄), while not yielding the biomimetic precursor, did produce a binaphthylquinone, albeit in a low yield of 22%. researchgate.net

Table 1: Oxidative Dimerization Reagents for this compound Synthesis

| Oxidant | Co-reagent/Conditions | Substrate | Outcome | Yield | Reference |

|---|---|---|---|---|---|

| CAN, PIDA, or PIFA | BF₃·OEt₂, anhydrous | 1,2,4-Trimethoxynaphthalene | This compound (after further steps) | 7–8% (overall) | beilstein-journals.orgresearchgate.netnih.gov |

| Silver Oxide (Ag₂O) | - | Dihydroxynaphthalene derivative | Dimerization | Not specified | beilstein-journals.org |

| K₃[Fe(CN)₆], p-benzoquinone | - | 2-Methoxy-1,4-dihydroxynaphthalene | Re-oxidation to naphthoquinone | - | researchgate.net |

| Stannic Chloride (SnCl₄) | - | 2-Methoxy-1,4-dihydroxynaphthalene | Binaphthylquinone formation | 22% | researchgate.net |

Following the formation of a binaphthylquinone intermediate, a cyclization step is necessary to form the furan (B31954) ring of the pentacyclic core.

Oxidative Dimerization Methodologies (e.g., utilizing CAN, PIDA, PIFA, Silver Oxide)

Evaluation of Synthetic Efficiency and Yield Optimization

A concise synthesis reported in 2011 focused on a base-induced coupling of 1,4-dihydroxy-2-naphthaldehyde with 2,3-dichloronaphthoquinone. nih.gov This key step directly formed the pentacyclic dinaphthofuran structure. The aldehyde functional group was then converted to the required methoxy (B1213986) group via a corresponding phenol (B47542) intermediate to yield this compound. nih.gov

Table 1: Comparison of Reported Synthetic Yields for this compound

| Synthetic Strategy | Key Steps | Number of Steps | Overall Yield (%) | Reference |

|---|---|---|---|---|

| Oxidative Dimerization/Photolysis | Silver oxide-mediated dimerization, photolytic cyclization, ortho-formylation | 5 | 57% | beilstein-journals.orgbeilstein-journals.org |

| Biomimetic Oxidative Dimerization | Oxidative dimerization of 1,2,4-trimethoxynaphthalene, reductive cyclization | 3 | 7-8% | beilstein-journals.orgresearchgate.netbeilstein-journals.org |

| Base-Induced Coupling | Coupling of a naphthaldehyde and a dichloronaphthoquinone, functional group conversion | Not specified | Not specified | nih.gov |

Synthesis of this compound Analogs and Derivatives

The synthesis of analogs and derivatives of this compound allows for the exploration of structure-activity relationships and the development of compounds with potentially enhanced properties.

Strategies for structural diversification often involve modifying the peripheral functional groups or altering the core naphthofuran scaffold. The synthesis of naphthofuran-2-carbohydrazide derivatives, for example, provides a platform for creating diverse structures. ajgreenchem.com By reacting the carbohydrazide (B1668358) with various aldehydes or isothiocyanates, a range of Schiff bases and triazole-containing hybrids can be produced. ajgreenchem.comrsc.org

One such approach involves the reaction of naphthofuran carbohydrazide with phenylisothiocyanate, followed by cyclization to form a triazole scaffold. rsc.org This triazole can then be further functionalized. For instance, N-phenacyl bromide derivatives can be introduced to create naphthofuran-based triazole–acetamide hybrids. rsc.org The use of ultrasound assistance and a catalyst like cetyltrimethylammonium bromide (CTAB) has been shown to improve the efficiency and yield of these diversification steps compared to conventional methods. rsc.org

Another avenue for diversification is through multi-component reactions. A one-pot, three-component reaction between β-naphthol, arylglyoxals, and Meldrum's acid has been developed to efficiently produce functionalized naphtho[2,1-b]furan (B1199300) derivatives, which are structurally related to the core of this compound. arkat-usa.org This method allows for the introduction of various aryl groups, providing a library of analogs. arkat-usa.org

The quinone moiety present in this compound is a prime target for modern synthetic methodologies like C-H activation and heterofunctionalization. These methods offer direct and atom-economical ways to introduce new functional groups onto the quinone scaffold, bypassing the need for pre-functionalized starting materials. researchgate.net

Various transition metals, including palladium, copper, rhodium, and cobalt, have been used to catalyze the C-H functionalization of quinones and naphthoquinones. researchgate.netacs.orgrsc.org For example, copper(II) acetate (B1210297) has been shown to catalyze the oxidative addition of anilines to 1,4-naphthoquinone, leading to the formation of N-aryl-2-amino-1,4-naphthoquinones, which are valuable building blocks. acs.org This process represents a direct C-N bond formation on the quinone ring. acs.org

Similarly, palladium-catalyzed reactions have been employed for the ortho-C-H functionalization of amido-substituted 1,4-naphthoquinones with amines, resulting in the formation of fused imidazole (B134444) and pyrrole (B145914) ring systems. researchgate.net Rhodium(III)-catalyzed cascade annulations involving benzoquinones have been used to construct complex fused systems like 6H-benzo[c]chromenes. rsc.org

Photoredox catalysis has also emerged as a powerful tool for the C-H functionalization of quinone scaffolds under mild conditions. nih.govuni-regensburg.de These light-driven transformations can facilitate a wide range of radical and ionic processes, enabling the installation of diverse functional groups through both oxidative and reductive pathways. uni-regensburg.de These advanced methods provide efficient routes to novel quinone derivatives that would be challenging to access through traditional means, opening up new possibilities for creating analogs of complex natural products like this compound. nih.govuni-regensburg.de

Mechanistic Research and Biological Activities in Preclinical Models in Vitro and in Silico

Anticancer and Cytotoxic Activities in Cell Lines

Balsaminone A has demonstrated notable cytotoxic effects against a range of cancer cell lines, suggesting its potential as an anticancer agent. nih.govphcogrev.com Research has explored its impact on cell proliferation, the cell cycle, and the induction of programmed cell death.

Studies have shown that this compound can significantly inhibit the growth of various cancer cell lines. phcogrev.comresearchgate.net For instance, it has exhibited cytotoxic activity against human lung carcinoma (A549), human hepatoma (Bel-7402), and cervical cancer (Hela) cells. nih.govresearchgate.net In one study, this compound was identified as the most active among the isolated compounds, with IC50 values of 9.36 µM, 11.25 µM, and 9.73 µM against A549, Bel-7402, and HeLa cells, respectively. phcogrev.com Another study reported moderate anti-tumor activity against MCF-7, HeLa, HCT-116, and HT-29 cell lines, with IC50 values of 36.96 µM, 7.63 µM, 20.71 µM, and 21.23 µM, respectively. ekb.eg

Furthermore, its inhibitory effects extend to activated rat hepatic stellate cells (t-HSC/Cl-6), a cell line used in liver fibrosis research, which shares some characteristics with cancer cells. researchgate.net The growth inhibition of A549 cells by this compound was found to be dose-dependent. researchgate.net

Table 1: Cytotoxic Activity of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference |

| A549 | Human Lung Carcinoma | 9.36 | phcogrev.com |

| Bel-7402 | Human Hepatoma | 11.25 | phcogrev.com |

| HeLa | Cervical Cancer | 9.73 | phcogrev.com |

| MCF-7 | Breast Cancer | 36.96 | ekb.eg |

| HCT-116 | Colon Cancer | 20.71 | ekb.eg |

| HT-29 | Colon Cancer | 21.23 | ekb.eg |

The anticancer activity of this compound appears to be linked to its ability to interfere with the normal progression of the cell cycle. researchgate.net In human lung cancer A549 cells, treatment with this compound led to a decrease in the proportion of cells in the G0/G1 phase (the initial growth phase) and an increase in the proportion of cells in the S phase (DNA synthesis phase) and G2/M phase (the pre-mitotic phase). researchgate.netcnbg.net This suggests that this compound may induce cell cycle arrest, preventing cancer cells from completing the division process. researchgate.net This disruption of the cell cycle is a common mechanism of action for many anticancer drugs. nih.gov

While direct and extensive studies on this compound's induction of apoptosis are still emerging, its established cytotoxic effects and ability to induce cell cycle arrest strongly suggest a potential role in triggering programmed cell death. researchgate.netphcogrev.com The mechanism of action for many anticancer compounds involves the induction of apoptosis. phcogrev.com For instance, the related compound Balsaminone C has been noted for its cytotoxic effects, hinting at a class effect for these dinaphthofuran-7,12-dione derivatives. researchgate.net Further research is warranted to specifically delineate the apoptotic pathways that may be modulated by this compound.

Induction of Cell Cycle Arrest Mechanisms (e.g., G0/G1, S, G2/M Phases)

Antipruritic Activity and Underlying Mechanisms

In addition to its anticancer properties, this compound, along with the related compound Balsaminone B, has demonstrated significant antipruritic (anti-itching) activity in animal models. ekb.egjapsonline.com These compounds were isolated from the pericarp of Impatiens balsamina. japsonline.com The antipruritic effects were observed in mice, suggesting a potential therapeutic application for inflammatory skin conditions. ekb.egrroij.com The exact mechanism underlying this activity is still under investigation but may be related to anti-inflammatory or antihistaminic properties. rroij.comresearchgate.net

In Silico Investigations of Antiviral Potential

With the advent of computational drug discovery, the potential for existing natural compounds to act against new disease targets is being explored. In silico studies have positioned this compound as a candidate for antiviral research.

Molecular docking simulations have been employed to predict the binding affinity of this compound to key viral proteins of SARS-CoV-2, the virus responsible for COVID-19. nih.govresearchgate.net These computational studies have shown that this compound has a strong binding affinity for both the main protease (Mpro or 3CLpro) and the spike protein, two critical proteins for viral replication and entry into host cells. nih.govetflin.com

Specifically, this compound exhibited a docking score of -8.1 kcal/mol against the main protease and -8.3 kcal/mol against the spike protein. nih.govresearchgate.netsaludcapital.gov.co These promising in silico results suggest that this compound could potentially inhibit the function of these viral proteins and warrants further investigation through experimental antiviral assays. nih.govresearchgate.net Another in silico study also investigated the interaction of a related compound, Balsaminol A, with the spike receptor binding domain, showing a binding energy of -8.5 kcal/mol. nih.gov

Molecular Dynamics Simulations for Conformational Stability

In silico studies, specifically molecular dynamics (MD) simulations, have been employed to investigate the conformational stability of this compound when interacting with biological targets. nih.govnih.gov One such study explored the binding of this compound to key proteins of the SARS-CoV-2 virus, the main protease (Mpro) and the spike protein. nih.gov

MD simulations were performed to understand the dynamic behavior, stability, and conformational flexibility of the this compound-protein complexes. nih.gov These simulations, which model the movement of atoms and molecules over time, indicated that this compound, along with other selected phytocompounds, exhibited strong binding affinity and maintained conformational stability throughout the simulation period. nih.govnih.gov The stability of these complexes is a crucial factor in determining the potential of a compound as a therapeutic agent. etflin.com

The process involved generating a topology for the ligand (this compound) and the protein using a force field like Charmm36. nih.gov The complex was then solvated in a water box and neutralized with ions. nih.gov Energy minimization and equilibration steps were carried out before the production MD run to ensure a stable starting structure. nih.gov The consistent interaction patterns and stable binding observed in these simulations suggest that this compound can form a durable complex with these viral proteins, a promising characteristic for potential antiviral drug development. nih.govresearchgate.net

Structure-Activity Relationship (SAR) Studies

While specific and extensive SAR studies focusing solely on this compound are not widely documented in the available literature, broader research on related naphthofuran and naphthoquinone derivatives provides valuable insights into the structural features that govern their biological activities.

Elucidation of Key Structural Features for Biological Potency

The biological potency of naphthofuran and naphthoquinone derivatives, including this compound, is intrinsically linked to their chemical structure. Studies on similar compounds suggest that the arrangement and type of substituent groups on the core ring structure are critical for activity. rsc.org For instance, in a series of naphthofuran-triazole conjugates, the presence and position of electronegative groups on the phenyl ring significantly influenced their tyrosinase inhibitory activity. rsc.org Specifically, a chlorine atom at the ortho position of the phenyl ring resulted in the most potent enzyme inhibition. rsc.org

The core dinaphthofuran quinone structure of this compound is a key determinant of its bioactivity. nih.gov The synthesis of this compound has confirmed its pentacyclic dinaphthofuran quinone structure. nih.gov The presence of methoxy (B1213986) and hydroxyl groups on the naphthoquinone rings likely plays a significant role in its interactions with biological targets, potentially through hydrogen bonding and other non-covalent interactions. The planarity of the fused ring system can also facilitate intercalation with DNA or binding to flat hydrophobic regions of proteins.

Comparative Analysis with Related Naphthofuran Derivatives

This compound belongs to the naphthofuran class of compounds, which are known for a wide range of pharmacological properties. nih.govarkat-usa.org Many natural naphthofurans, such as (±)-laevigatin and (+)-heritol, exhibit interesting cytotoxic and pharmacological effects. nih.govarkat-usa.org Synthetic naphthofuran derivatives have also been shown to possess antifungal, antibacterial, and antiviral activities. arkat-usa.org

A comparative analysis suggests that the fusion of the furan (B31954) ring to the naphthoquinone system is a common structural motif in many biologically active compounds. acs.org For example, dinaphthofuran-7,12-dione derivatives isolated from the pericarp of Impatiens balsamina, including this compound and Balsaminone B, have demonstrated significant antipruritic activity. researchgate.net Furthermore, studies on other dinaphthofuran-7,12-dione derivatives have revealed cytotoxic effects against various cancer cell lines. researchgate.net The specific arrangement of the five rings in this compound, along with its substituent pattern, likely differentiates its biological profile from that of other related naphthofuran derivatives.

General Pharmacological Interests from Source Plant (e.g., Antiallergic, Antioxidant, Anti-inflammatory, Enzyme-Inhibiting Activities of related compounds)

Impatiens balsamina L., the plant from which this compound is isolated, has a long history of use in traditional medicine for treating a variety of ailments, including rheumatism, inflammation, and skin conditions. nih.govjocpr.com Modern scientific investigations have identified a plethora of bioactive compounds within the plant, such as flavonoids, naphthoquinones, coumarins, and terpenoids, which are responsible for its diverse pharmacological activities. nih.govrroij.com

**Table 1: Pharmacological Activities of Compounds from *Impatiens balsamina***

| Pharmacological Activity | Active Compounds/Extracts | Key Findings | Citations |

|---|---|---|---|

| Antiallergic | 35% Ethanolic extract of white petals, Kaempferol (B1673270) 3-rutinoside, Lawsone | Showed significant anti-anaphylactic activity and inhibited decreased blood flow. japsonline.comrroij.com | japsonline.comrroij.com |

| Antioxidant | Ethanolic and methanolic extracts of flowers, leaves, and stems | Flower extracts exhibited the highest antioxidant activity, rich in phenolic and flavonoid contents. rroij.combiointerfaceresearch.comthaiscience.info | rroij.combiointerfaceresearch.comthaiscience.info |

| Anti-inflammatory | Ethanolic and aqueous extracts of roots, stems, and leaves | Extracts significantly reduced carrageenan-induced paw edema in rats, likely through inhibition of the lipoxygenase pathway. japsonline.comsaspublishers.comsaspublishers.com | japsonline.comsaspublishers.comsaspublishers.com |

| Enzyme-Inhibiting | Kaempferol from flowers, root and stem extracts | Inhibited mushroom tyrosinase activity and the lipoxygenase enzyme pathway. rroij.comresearchgate.netjmb.or.kr | rroij.comresearchgate.netjmb.or.kr |

Extracts from various parts of I. balsamina have demonstrated significant antiallergic properties. nih.goviijls.commdpi.com For instance, a 35% ethanolic extract from the white petals of the plant showed notable anti-anaphylactic activity. jocpr.comjapsonline.comrroij.com Compounds like kaempferol 3-rutinoside and lawsone, also isolated from the plant, have been found to inhibit the decrease in blood flow associated with allergic reactions. japsonline.com

The plant is also a rich source of antioxidants . rroij.combiointerfaceresearch.comresearchgate.net Studies on ethanolic and methanolic extracts of the flowers, leaves, and stems have shown potent radical scavenging activity. biointerfaceresearch.comthaiscience.info The flower extracts, in particular, were found to have the highest levels of phenolic and flavonoid compounds and exhibited the greatest antioxidant capacity. biointerfaceresearch.comthaiscience.info

Furthermore, various extracts of I. balsamina have displayed significant anti-inflammatory effects. rroij.comsaspublishers.comnih.gov Both ethanol (B145695) and water extracts of the roots and stems were effective in reducing carrageenan-induced paw edema in animal models. saspublishers.comsaspublishers.com This anti-inflammatory action is thought to be mediated, at least in part, by the inhibition of the lipoxygenase pathway. rroij.comrroij.com

The enzyme-inhibiting activities of compounds from I. balsamina are also of considerable interest. nih.govrroij.com Kaempferol, isolated from the flowers, has been shown to be a competitive inhibitor of mushroom tyrosinase, an enzyme involved in melanin (B1238610) production. researchgate.netjmb.or.kr Additionally, extracts from the roots and stem have been found to inhibit the lipoxygenase enzyme. rroij.com

Future Research Directions and Academic Impact

Advancements in Stereoselective Total Synthesis and Analog Generation

The total synthesis of Balsaminone A has been a subject of interest, with various strategies being developed to construct its pentacyclic framework. acs.orgresearchgate.net Early syntheses, while successful in confirming the structure, often involved multiple steps and moderate yields. ekb.eg A notable approach involved the base-induced coupling of 1,4-dihydroxy-2-naphthaldehyde with 2,3-dichloronaphthoquinone. researchgate.net Another strategy utilized the oxidative dimerization of 1,2,4-trimethoxynaphthalene. researchgate.netresearchgate.net

Future efforts in total synthesis are expected to focus on developing more efficient and stereoselective routes. The axial chirality of this compound presents a significant challenge and a key target for asymmetric synthesis. The development of novel catalytic systems, potentially employing transition metals like palladium or copper, could enable the enantioselective construction of the biaryl axis. ekb.eg Such advancements would not only provide access to enantiomerically pure this compound for biological evaluation but also pave the way for the generation of a diverse library of analogs. These analogs, with systematic modifications to the core structure, will be crucial for establishing detailed structure-activity relationships (SAR), providing insights into the pharmacophore responsible for its biological effects. researchgate.net

Deeper Elucidation of Enzymatic Catalysis in Biosynthesis

The proposed biosynthesis of this compound involves the oxidative dimerization of monomeric phenolic precursors, a reaction believed to be catalyzed by a laccase enzyme. researchgate.netbeilstein-journals.org This copper-containing enzyme facilitates phenolic coupling through a single-electron oxidation mechanism. researchgate.net The proposed pathway starts from shikimic acid, leading to lawsone, which is then methylated and reduced before the key dimerization step. researchgate.net

While the general biosynthetic pathway has been proposed, the specific enzymes involved and their mechanisms remain to be fully characterized. Future research will likely involve the identification and characterization of the specific laccase and other tailoring enzymes from Impatiens balsamina. This could be achieved through a combination of transcriptomics, proteomics, and enzyme assays. A deeper understanding of the enzymatic catalysis will not only provide fundamental insights into natural product biosynthesis but could also enable the development of biocatalytic or chemo-enzymatic approaches for the synthesis of this compound and its analogs. beilstein-journals.org

Comprehensive Mechanistic Studies of Cellular and Molecular Interactions

This compound has demonstrated a range of biological activities, including antipruritic and cytotoxic effects. ekb.egresearchgate.netphcogrev.com It has shown significant inhibitory effects on the growth of human lung cancer A549 cells, with its mechanism potentially linked to the induction of cell cycle arrest. researchgate.net Specifically, studies have indicated that this compound can cause a decrease in the proportion of cells in the G2/M phase and an increase in the G0/G1 phase. researchgate.net Furthermore, it has exhibited cytotoxic activity against various other cancer cell lines, including HeLa, HCT-116, and HT-29. ekb.egresearchgate.net

To fully harness its therapeutic potential, comprehensive mechanistic studies are required to elucidate its precise cellular and molecular interactions. Future research should aim to identify the direct molecular targets of this compound. This can be achieved using techniques such as affinity chromatography, proteomics, and thermal shift assays. Investigating its impact on key signaling pathways involved in cell proliferation, apoptosis, and inflammation will be crucial. For instance, its effect on the expression and activity of cell cycle regulatory proteins, caspases, and inflammatory mediators should be explored in detail.

Development of this compound as a Chemical Probe for Biological Systems

The unique structure and biological activity of this compound make it a promising candidate for development as a chemical probe. researchgate.net Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or pathway. The fluorescent properties of the dinaphthofuran quinone core could potentially be exploited for this purpose. researchgate.net

Future research could focus on designing and synthesizing modified versions of this compound that incorporate reporter tags, such as fluorescent dyes or biotin, without compromising its biological activity. These probes could then be used in cellular imaging and pull-down assays to visualize its subcellular localization and identify its binding partners. Such studies would provide invaluable tools for dissecting the complex biological processes modulated by this compound.

Exploration of Novel Therapeutic Targets Based on Observed Activities

Initial studies have highlighted the potential of this compound in cancer and as an antipruritic agent. ekb.egresearchgate.net More recent in silico studies have also suggested its potential as an antiviral agent, specifically against SARS-CoV-2, by targeting the main protease and spike protein. nih.govresearchgate.netetflin.com Docking studies have shown strong binding affinities of this compound to these viral proteins. nih.gov Additionally, its potential as an inhibitor of matrix metalloproteinase-1 (MMP-1) in the context of photoaging has been explored through computational methods. researchgate.net

Building on these preliminary findings, future research should aim to validate these novel therapeutic targets through robust in vitro and in vivo experiments. For instance, its antiviral activity should be confirmed in cell-based viral replication assays. Similarly, its inhibitory effect on MMP-1 should be biochemically validated. The exploration of its efficacy in animal models of various diseases, including cancer, viral infections, and skin disorders, will be a critical step in translating these initial observations into tangible therapeutic applications.

Integration of Computational Chemistry with Experimental Validation for Drug Discovery Lead Optimization

Computational chemistry has already played a role in predicting the potential biological activities and pharmacokinetic properties of this compound. nih.govresearchgate.net In silico tools have been used for molecular docking, ADMET (absorption, distribution, metabolism, excretion, and toxicity) analysis, and to understand the potential mechanism of action against various protein targets. nih.gov

The synergy between computational chemistry and experimental validation will be paramount for the lead optimization of this compound. Future research should leverage advanced computational techniques, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, to gain a more dynamic and detailed understanding of its interactions with its biological targets. nih.govresearchgate.net These computational insights can then guide the rational design of new analogs with improved potency, selectivity, and pharmacokinetic profiles. This iterative cycle of computational design, chemical synthesis, and biological testing will accelerate the development of this compound-based compounds as potential drug candidates.

Q & A

Basic Research Questions

Q. What are the standard in vitro assays for evaluating the anticancer activity of Balsaminone A, and how should experimental controls be designed?

- Methodological Answer : The MTT assay is widely used to assess cell viability, with concentrations of this compound typically ranging from 20–80 µM for 48-hour exposure . Controls should include:

- Negative control : Untreated cells (e.g., culture medium only).

- Positive control : A known cytotoxic agent (e.g., 5-fluorouracil at 100 mg/L) .

- Solvent control : To rule out solvent toxicity (e.g., DMSO at concentrations ≤0.1%). Flow cytometry can then be applied to analyze cell cycle phases (G0/G1, S, G2/M) with propidium iodide staining, ensuring statistical significance via triplicate experiments .

Q. How can researchers optimize the synthesis yield of this compound while maintaining purity?

- Methodological Answer : Key steps include:

- Reaction conditions : Use annulation strategies with controlled temperature (e.g., 60–80°C) and inert atmospheres to prevent oxidation .

- Catalyst selection : Transition metal catalysts (e.g., Pd or Cu) may improve macrocyclic ring formation efficiency .

- Purification : Column chromatography with gradients of hexane/ethyl acetate (e.g., 3:1 to 1:2) and HPLC validation (purity ≥95%) .

Advanced Research Questions

Q. How should contradictions in cell cycle arrest data between this compound and B be analyzed?

- Methodological Answer :

- Data normalization : Compare results using standardized units (e.g., % cell population per phase) and assess variability via standard deviation (SD) or confidence intervals (CI) .

- Mechanistic divergence : this compound shows non-dose-dependent G2/M phase accumulation, while B exhibits dose-dependent S-phase arrest. Investigate differences in molecular targets (e.g., cyclin-dependent kinases vs. DNA replication enzymes) using siRNA knockdown or Western blotting .

- Statistical validation : Apply ANOVA or t-tests (p < 0.05) to confirm significance, ensuring sample sizes (n ≥ 3) meet power analysis requirements .

Q. What strategies are recommended for resolving low reproducibility in this compound’s bioactivity across cell lines?

- Methodological Answer :

- Cell line validation : Use authenticated cell lines (e.g., ATCC-certified A549) and document passage numbers .

- Culture conditions : Standardize serum concentration (e.g., 10% FBS), CO₂ levels (5%), and seeding density (e.g., 1×10⁴ cells/well) .

- Batch variability : Test multiple batches of this compound for purity (via NMR, LC-MS) and solubility (using DMSO stock solutions ≤10 mM) .

Q. How can researchers design a dose-response study to determine the IC₅₀ of this compound while minimizing false positives?

- Methodological Answer :

- Dose range : Test 6–8 concentrations (e.g., 10–100 µM) in log-scale increments.

- Replicates : Use triplicate wells per concentration to account for plate-edge effects .

- Data fitting : Apply nonlinear regression models (e.g., four-parameter logistic curve) using software like GraphPad Prism, reporting R² values and 95% CIs .

Data Presentation & Interpretation

Q. What are the best practices for presenting contradictory results in this compound studies, such as inconsistent cell cycle profiles?

- Methodological Answer :

- Contextual framing : Discuss potential variables (e.g., cell line heterogeneity, compound stability) in the Discussion section .

- Comparative tables : Tabulate results from replicate experiments, highlighting mean ± SD and p-values .

- Limitations section : Acknowledge technical constraints (e.g., flow cytometry gating variability) and propose follow-up assays (e.g., live-cell imaging) .

Q. How should researchers validate the specificity of this compound’s mechanism of action beyond cell cycle assays?

- Methodological Answer :

- Multi-omics integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify downstream targets .

- Kinase profiling : Use kinase inhibition assays (e.g., ADP-Glo™) to test selectivity against 50+ kinases .

- Animal models : Validate in vivo efficacy using xenograft models, correlating tumor volume reduction with biomarker expression (e.g., p53, caspase-3) .

Experimental Design & Troubleshooting

Q. What steps are critical for ensuring the structural integrity of this compound during long-term stability studies?

- Methodological Answer :

- Storage conditions : Store at -80°C in amber vials under argon to prevent photodegradation and oxidation .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 1–3 months) with LC-MS monitoring for degradation products (e.g., quinone derivatives) .

Q. How can researchers address low yields in this compound extraction from natural sources?

- Methodological Answer :

- Extraction optimization : Use Soxhlet extraction with ethanol/water (70:30 v/v) at 60°C for 8 hours .

- Bio-guided fractionation : Combine TLC bioautography (vs. cancer cells) with HPLC-DAD to isolate active fractions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.